molecular formula C16H20ClNO4S B2487825 Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2445791-89-7

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No. B2487825
M. Wt: 357.85
InChI Key: DUMSFEVJSGTFQA-UHFFFAOYSA-N
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Description

Spirocyclic compounds, including azaspiro derivatives, are of significant interest in organic chemistry due to their complex structure and potential applications in drug development and material science. They often feature unique physical and chemical properties due to their rigid, three-dimensional frameworks.

Synthesis Analysis

The synthesis of azaspiro derivatives, such as the related compound N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, typically involves multi-step organic reactions. These processes may include cyclization reactions, protection and deprotection of functional groups, and the introduction of specific substituents like chlorosulfonyl groups (Slavinskaya et al., 1996).

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic structures, one of which contains nitrogen. This unique configuration can be elucidated using techniques such as X-ray crystallography, as demonstrated in studies on similar compounds (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspiro compounds can undergo various chemical reactions, including functional group transformations, cycloadditions, and nucleophilic substitutions. The presence of functional groups like chlorosulfonyl enhances their reactivity, making them versatile intermediates in organic synthesis. For instance, substituted azaspiro compounds have been synthesized through regioselective cycloaddition reactions (Molchanov & Tran, 2013).

Physical Properties Analysis

The physical properties of azaspiro compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining their suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of azaspiro derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the nature of their functional groups and the spirocyclic framework. Studies on similar compounds have shown that modifications to the azaspiro core can significantly affect their chemical behavior and potential biological activity (Obniska et al., 2005).

Scientific Research Applications

  • Anticonvulsant Properties and SAR Studies :

    • N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been synthesized and evaluated for anticonvulsant activity. The study provided insights into the structure-activity relationship (SAR) of these compounds, revealing that certain derivatives, particularly N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione, showed significant potency in animal models. X-ray structures of derivatives were analyzed to understand the structural basis of their activity (Obniska et al., 2005).
  • Synthesis Techniques :

    • Research has focused on developing novel synthesis techniques for azaspiro[4.4]nonane derivatives. For instance, a diiron nonacarbonyl-assisted spirocyclization reaction was utilized for the synthesis of a specific diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, showcasing the chemical versatility and the complex structural characteristics of these compounds (Gravestock & McKenzie, 2002).
  • Reformatsky Reaction and Derivative Synthesis :

    • The Reformatsky reaction involving methyl 1-bromocycloalkane-1-carboxylates with aromatic aldehyde phenyl- and benzoylhydrazones has been employed to produce various 2-azaspiro[4.4]nonane derivatives. This reaction demonstrates the compound's utility in constructing complex molecular architectures (Shchepin et al., 2007).
  • Lipophilicity and Anticonvulsant Activity Relationship :

    • The relationship between the lipophilicity of N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives and their anticonvulsant activity was investigated, highlighting the significance of lipophilicity in the pharmacological activity of these compounds (Obniska & Kamiński, 2005).
  • Spirocyclization Mechanism and Kinetics :

    • Studies have been conducted on the sequential generation and spirocyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane, a prominent scaffold in organic and medicinal chemistry. These studies provide a deep understanding of the mechanisms and kinetics involved in the formation of these compounds, which is crucial for designing and synthesizing novel derivatives (Bejarano et al., 2022).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

While specific future directions for the study of “Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate” are not mentioned in the sources, the field of spirocyclic compounds is of significant interest in medicinal chemistry . These compounds, including 1-azaspiro[4.4]nonane derivatives, have shown potential in various biological applications, suggesting a promising direction for future research.

properties

IUPAC Name

benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4S/c17-23(20,21)14-10-16(8-4-5-9-16)18(11-14)15(19)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMSFEVJSGTFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate

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